molecular formula C14H18O5S B1679630 Propargyl-PEG3-Tos CAS No. 1119249-30-7

Propargyl-PEG3-Tos

Cat. No.: B1679630
CAS No.: 1119249-30-7
M. Wt: 298.36 g/mol
InChI Key: XOLBARIQCXNLPS-UHFFFAOYSA-N
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Description

    Tos-PEG2-O-Propargyl: is a PEG-based PROTAC linker. The term “PROTAC” stands for Proteolysis Targeting Chimeras, which are molecules designed to selectively degrade specific target proteins within cells.

  • The compound contains an alkyne group (the “O-Propargyl” part), which is essential for click chemistry reactions. Click chemistry allows for efficient and specific chemical reactions between molecules containing azide and alkyne groups.
  • In summary, Tos-PEG2-O-Propargyl serves as a bridge between the PROTAC ligands, facilitating the degradation of target proteins.
  • Mechanism of Action

    Target of Action

    Propargyl-PEG3-Tos, also known as Tos-PEG2-O-Propargyl, is a PEG linker that contains a tosyl group and a propargyl group . The primary targets of this compound are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

    Mode of Action

    The mode of action of this compound involves two key steps. First, the tosyl group, which is a very good leaving group, can be easily replaced by thiol and amino groups through a nucleophilic substitution . Following this, the propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

    Biochemical Pathways

    The biochemical pathways affected by this compound are primarily those involving azide-bearing compounds or biomolecules. The formation of a stable triazole linkage via Click Chemistry can have various downstream effects, depending on the specific biomolecules involved .

    Result of Action

    The result of the action of this compound is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This can lead to various molecular and cellular effects, depending on the specific biomolecules that the compound interacts with.

    Action Environment

    The action of this compound can be influenced by various environmental factors. For instance, the presence of copper ions is necessary for the copper-catalyzed azide-alkyne Click Chemistry that the compound undergoes . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability might be influenced by the hydration status of the environment .

    Biochemical Analysis

    Biochemical Properties

    Propargyl-PEG3-Tos interacts with various enzymes and proteins. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in biochemical reactions .

    Cellular Effects

    For instance, PEGylation can enhance the stability and solubility of proteins, improve drug delivery, and reduce immunogenicity .

    Molecular Mechanism

    The molecular mechanism of this compound primarily involves its interaction with azide-bearing compounds or biomolecules. The propargyl group of this compound reacts with these compounds via copper-catalyzed azide-alkyne Click Chemistry, forming a stable triazole linkage . This reaction can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects .

    Temporal Effects in Laboratory Settings

    Pegylated compounds are generally known for their stability and longevity in both in vitro and in vivo studies .

    Metabolic Pathways

    Pegylated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

    Transport and Distribution

    Pegylated compounds are generally known to have good distribution profiles due to their enhanced solubility and stability .

    Subcellular Localization

    Pegylated compounds can be directed to specific compartments or organelles based on their chemical structure and the presence of targeting signals or post-translational modifications .

    Preparation Methods

      Reaction Conditions: The synthesis likely involves coupling a Tosyl-protected PEG (Polyethylene Glycol) derivative with an alkyne-containing compound.

      Industrial Production: Information on industrial-scale production methods is limited due to its specialized use in research.

  • Chemical Reactions Analysis

      Reactions: Tos-PEG2-O-Propargyl can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.

      Common Reagents and Conditions: These reactions typically require an azide-containing molecule (e.g., azide-modified ligands) and copper catalysts.

      Major Products: The primary product is the conjugate formed by linking Tos-PEG2-O-Propargyl to another molecule (e.g., a PROTAC or drug).

  • Scientific Research Applications

    Bioconjugation

    Propargyl-PEG3-Tos is extensively used in bioconjugation strategies, allowing researchers to attach various biomolecules such as proteins, peptides, and small molecules. This capability enhances the specificity and efficacy of therapeutic agents while reducing toxicity. The stable triazole linkages formed via click chemistry improve the stability and bioavailability of the resulting conjugates .

    Drug Delivery Systems

    The hydrophilic nature of the PEG component enhances solubility and biocompatibility, which are crucial for in vivo applications. This compound is integral to developing advanced drug delivery systems, including PEGylated liposomes and nanoparticles. These systems can be tailored with targeting ligands through click chemistry to improve treatment specificity and therapeutic outcomes .

    Targeted Protein Degradation

    This compound plays a critical role in the design of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation. By linking ligands that bind to specific target proteins with those that recruit E3 ubiquitin ligases, PROTACs facilitate the selective removal of disease-causing proteins from cells. This innovative approach holds promise for treating various diseases, including cancer and neurodegenerative disorders .

    Data Table: Applications Overview

    Application AreaDescriptionKey Benefits
    BioconjugationAttaching biomolecules for targeted therapiesEnhanced specificity and reduced toxicity
    Drug Delivery SystemsDeveloping PEGylated liposomes and nanoparticlesImproved solubility and targeting
    Targeted Protein DegradationDesigning PROTACs for selective protein removalPotentially treats "undruggable" targets

    Case Study 1: Bioconjugation Efficiency

    In a study examining the efficiency of this compound in bioconjugation, researchers utilized mass spectrometry to analyze the stability of conjugates formed with various biomolecules. The results indicated that conjugates exhibited significantly enhanced stability compared to unconjugated counterparts, demonstrating the effectiveness of the propargyl moiety in facilitating stable linkages .

    Case Study 2: PROTAC Development

    A recent investigation into the design of STING-degrading PROTACs employed this compound as a linker to connect E3 ligase recruiters with target proteins. The study highlighted how incorporating this compound improved the cellular uptake and degradation efficiency of target proteins, showcasing its potential in precision medicine .

    Comparison with Similar Compounds

    Biological Activity

    Propargyl-PEG3-Tos is a polyethylene glycol (PEG) derivative characterized by the presence of a tosyl group and a propargyl group. Its unique structure enhances its solubility in aqueous media and facilitates various chemical reactions, particularly through copper-catalyzed azide-alkyne click chemistry. This article explores the biological activity of this compound, focusing on its applications in drug development, particularly in the context of targeted protein degradation and bioconjugation.

    This compound has the following chemical properties:

    PropertyValue
    Molecular FormulaC14H18O5S
    Molecular Weight298.4 g/mol
    Functional GroupsPropargyl, Tosyl
    Purity98%
    CAS Number1119249-30-7
    Storage Conditions-20°C

    The PEG spacer significantly increases the compound's solubility, making it suitable for biological applications where aqueous solubility is crucial .

    The biological activity of this compound is primarily attributed to its ability to form stable triazole linkages through click chemistry. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows this compound to conjugate with azide-bearing biomolecules, which is essential in various therapeutic applications, including drug delivery systems and targeted therapy .

    Targeted Protein Degradation

    Recent studies have highlighted the potential of this compound in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules designed to induce the degradation of specific proteins by recruiting them to E3 ligases. In this context, this compound serves as a linker connecting the ligand that binds to the target protein and the E3 ligase recruiter. The incorporation of PEG spacers enhances cell permeability and stability, making these compounds more effective in therapeutic settings .

    Case Study: STING Degradation
    A notable application involves the targeted degradation of Stimulator of Interferon Genes (STING), a protein implicated in autoimmune diseases. Researchers have synthesized STING inhibitors using this compound as a linker, demonstrating its efficacy in promoting STING degradation through PROTAC technology. This approach could potentially mitigate harmful inflammatory responses associated with STING activation .

    Bioconjugation

    This compound is also utilized in bioconjugation strategies for drug delivery and imaging applications. Its ability to form stable triazole bonds allows for the precise attachment of drugs or imaging agents to biomolecules, enhancing their pharmacokinetic profiles and therapeutic efficacy. The versatility of this compound makes it suitable for various applications in medicinal chemistry and biotechnology .

    Research Findings

    Several studies have investigated the biological activity and applications of this compound:

    • Inhibition Studies : Research has shown that compounds utilizing this compound can inhibit specific biological pathways by targeting key proteins involved in disease mechanisms.
    • Cellular Uptake : Studies indicate that PEGylated compounds exhibit improved cellular uptake compared to non-PEGylated counterparts, enhancing their potential as therapeutic agents.
    • Stability Assessments : The stability of triazole linkages formed with this compound has been evaluated under physiological conditions, confirming their robustness for use in vivo.

    Properties

    IUPAC Name

    2-(2-prop-2-ynoxyethoxy)ethyl 4-methylbenzenesulfonate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C14H18O5S/c1-3-8-17-9-10-18-11-12-19-20(15,16)14-6-4-13(2)5-7-14/h1,4-7H,8-12H2,2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XOLBARIQCXNLPS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC#C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C14H18O5S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    298.36 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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